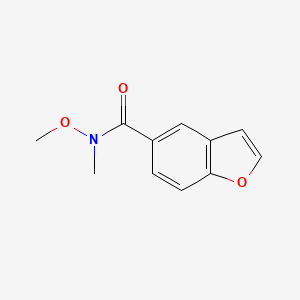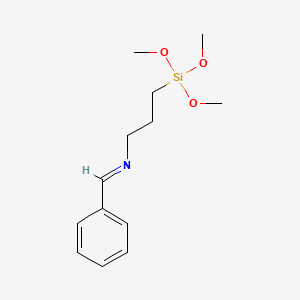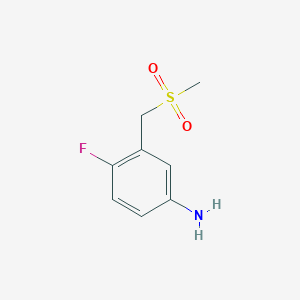
4-Fluoro-3-methanesulfonylmethyl-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Fluoro-3-methanesulfonylmethyl-phenylamine is an organic compound that features a fluorine atom, a methanesulfonyl group, and an amine group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methanesulfonylmethyl-phenylamine typically involves multiple steps starting from commercially available precursors. One common route involves the following steps:
Bromination: Starting with 4-fluoro-3-methylphenol, bromination is carried out to introduce a bromine atom.
O-Alkylation: The brominated intermediate undergoes O-alkylation to form a protected ether.
Cyclization: Cyclization of the ether intermediate is performed using polyphosphoric acid (PPA).
Azidation or Ammonolysis: The cyclized product is then subjected to azidation or ammonolysis.
Reduction: Finally, the azide is reduced to form the desired amine compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and environmentally friendly solvents to ensure efficiency and sustainability.
化学反応の分析
Types of Reactions
4-Fluoro-3-methanesulfonylmethyl-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenylamines depending on the nucleophile used.
科学的研究の応用
4-Fluoro-3-methanesulfonylmethyl-phenylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 4-Fluoro-3-methanesulfonylmethyl-phenylamine involves its interaction with specific molecular targets. The fluorine atom and methanesulfonyl group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects in biological systems .
類似化合物との比較
Similar Compounds
- 4-Fluoro-3-methylphenylamine
- 4-Fluoro-3-methanesulfonylphenol
- 4-Fluoro-3-methanesulfonylbenzylamine
Uniqueness
4-Fluoro-3-methanesulfonylmethyl-phenylamine is unique due to the presence of both a fluorine atom and a methanesulfonyl group on the same benzene ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, which are not observed in similar compounds .
特性
分子式 |
C8H10FNO2S |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
4-fluoro-3-(methylsulfonylmethyl)aniline |
InChI |
InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-4-7(10)2-3-8(6)9/h2-4H,5,10H2,1H3 |
InChIキー |
GUKJWXJJUMZXQF-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CC1=C(C=CC(=C1)N)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

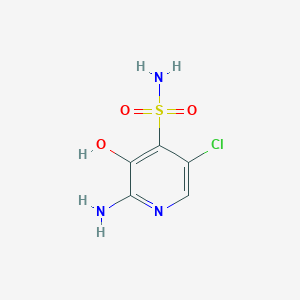
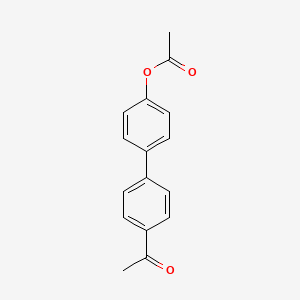
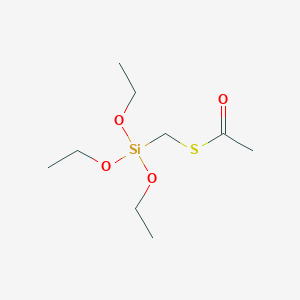
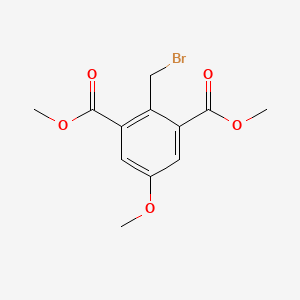
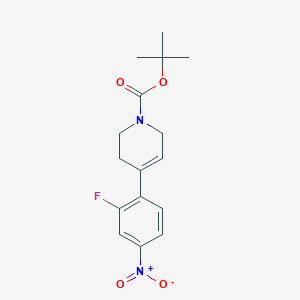
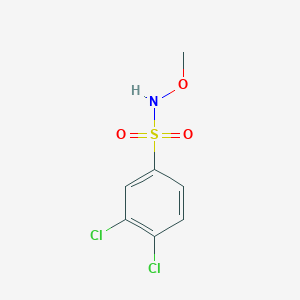
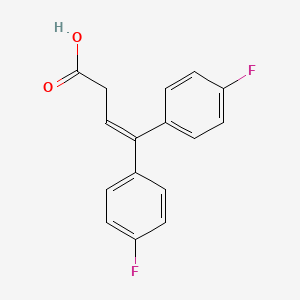
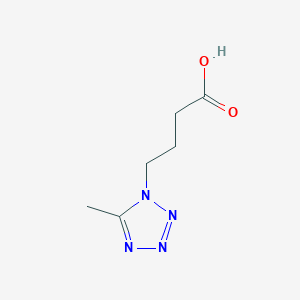
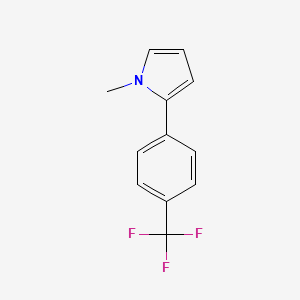
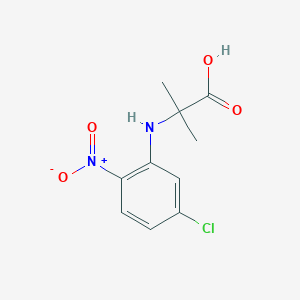
![2-({2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}amino)ethane-1-sulfonic acid](/img/structure/B8548840.png)
